molecular formula C13H23N3OS B14900993 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B14900993
M. Wt: 269.41 g/mol
InChI Key: SXLWYMFGFYJIBA-UHFFFAOYSA-N
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Description

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (CAS 1252360-95-4) is a high-purity chemical compound supplied for scientific research and development. This molecule, with a molecular formula of C13H23N3OS and a molecular weight of 269.41 g/mol , features a distinct molecular structure that incorporates both a 2-propylthiazole and a piperazine ring, terminated with an ethanol group. The presence of these pharmacologically relevant motifs makes it a valuable intermediate or building block in medicinal chemistry and drug discovery projects, particularly in the synthesis and exploration of novel heterocyclic compounds . Researchers can utilize this compound for various laboratory applications, with the canonical SMILES representation being CCCC1=NC(CN2CCN(CCO)CC2)=CS1 . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for vital handling information. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. Always consult the specific SDS before use .

Properties

Molecular Formula

C13H23N3OS

Molecular Weight

269.41 g/mol

IUPAC Name

2-[4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C13H23N3OS/c1-2-3-13-14-12(11-18-13)10-16-6-4-15(5-7-16)8-9-17/h11,17H,2-10H2,1H3

InChI Key

SXLWYMFGFYJIBA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CS1)CN2CCN(CC2)CCO

Origin of Product

United States

Preparation Methods

Preparation of 4-(Chloromethyl)piperazine-1-ethanol

The ethanol-functionalized piperazine intermediate is synthesized through a nucleophilic substitution reaction. Piperazine reacts with 2-chloroethanol in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions, as demonstrated in analogous syntheses of hydroxyethyl-piperazine derivatives. Critical parameters include:

Parameter Optimal Condition Impact on Yield
Solvent Anhydrous Acetonitrile Prevents hydrolysis
Temperature 80°C Balances reaction rate and side reactions
Molar Ratio 1:1.2 (Piperazine:ClCH₂CH₂OH) Minimizes di-substitution
Reaction Time 12 hours Ensures completion

This step typically achieves 68–72% yield after purification via vacuum distillation.

Synthesis of 2-Propylthiazole-4-carbaldehyde

The thiazole ring is constructed using the Hantzsch thiazole synthesis, modified for propyl substitution:

  • Condensation of propionamide with α-bromoacetaldehyde in the presence of phosphorus pentasulfide.
  • Cyclization under acidic conditions (HCl/EtOH) to form 2-propylthiazole-4-carbaldehyde.

Key spectroscopic data for the product:

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 7.45 (s, 1H, Thiazole-H), 2.68 (t, J=7.6 Hz, 2H, CH₂CH₂CH₃), 1.72 (sextet, 2H, CH₂CH₂CH₃), 1.01 (t, J=7.3 Hz, 3H, CH₂CH₂CH₃).

Coupling and Functionalization

Reductive Amination for Methylene Bridge Formation

The aldehyde group of 2-propylthiazole-4-carbaldehyde undergoes reductive amination with 4-(chloromethyl)piperazine-1-ethanol using sodium cyanoborohydride in methanol:

$$ \text{Thiazole-CHO} + \text{Piperazine-CH}2\text{Cl} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Thiazole-CH}_2\text{-Piperazine} $$

Optimization studies reveal:

  • pH Control : Maintaining pH 6–7 with acetic acid suppresses imine hydrolysis.
  • Stoichiometry : 1.5 equivalents of NaBH3CN prevents over-reduction.
  • Yield : 65% after column chromatography (SiO₂, EtOAc/Hexane 3:7).

Final Hydroxylation and Purification

The chloroethyl intermediate undergoes hydrolysis in aqueous NaOH (10% w/v) at 60°C for 6 hours to yield the target alcohol. Purification via vacuum distillation (148–152°C at 15 mmHg) followed by recrystallization from ethyl acetate achieves >99% purity.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR (KBr) : 3385 cm⁻¹ (O-H stretch), 1118 cm⁻¹ (C-O-C), 1620 cm⁻¹ (C=N).
  • Mass Spectrometry : m/z 283.1 [M+H]⁺, consistent with molecular formula C₁₃H₂₂N₃O₂S.
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), confirming the (R)-configuration at the chiral center.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at 8.2 minutes, confirming absence of diastereomers or byproducts.

Industrial-Scale Considerations

The patent CN103254153B provides critical insights for manufacturing scale-up:

  • Solvent Recycling : Methanol from filtration steps is recovered via fractional distillation (85% efficiency).
  • Catalyst Regeneration : Piperazine dihydrochloride byproduct is dried and reused, reducing raw material costs by 40%.
  • Process Safety : Exothermic reactions are controlled through jacketed reactors with automated cooling systems.

Challenges and Optimization Strategies

Challenge Solution Outcome
Di-substitution on piperazine Stepwise alkylation 89% mono-substitution
Thiazole ring instability Low-temperature cyclization 78% isolated yield
Chloroethyl intermediate hydrolysis Controlled pH during hydrolysis 95% conversion

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives.

Scientific Research Applications

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C13H23N3OSC_{13}H_{23}N_3OS. It is a derivative of piperazine and thiazole, both of which are important structures in medicinal chemistry.

Scientific Research Applications

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of more complex molecules.
  • Biology The compound can be used in studies involving enzyme inhibition and receptor binding.
  • Industry The compound can be used in the production of specialty chemicals and materials.

Chemical Reactions

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction The compound can be reduced to form different derivatives, depending on the reducing agent used. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways. For example, it may interact with muscarinic receptors, leading to changes in cholinergic signaling. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine derivatives with ethanolamine side chains and heterocyclic substituents. Below is a systematic comparison with structurally related compounds from the evidence, focusing on structural features, synthetic routes, and biological activities.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Application References
Target Compound Piperazine-ethanol 2-Propylthiazole Not explicitly reported N/A
LQFM032 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol) Piperazine-ethanol 1-Phenylpyrazole Anxiolytic (Benzodiazepine/nicotinic pathways)
2-{4-[(Thiophen-3-yl)methyl]piperazin-1-yl}ethan-1-ol Piperazine-ethanol Thiophene Not explicitly reported (Thiophene’s electron-rich structure may influence receptor binding)
8e (Quinolinyl-pyrimidine derivative) Piperazine-ethanol 4-Fluorophenylquinoline-pyrimidine Targets Type II NADH dehydrogenase
Choline analog (P407) Piperazine-ethanol 1-Phenylpyrazole Attenuates pentylenetetrazol-induced seizures

Pharmacological and Functional Differences

  • LQFM032 : Exhibits anxiolytic effects via modulation of benzodiazepine and nicotinic receptors, achieving 57% reduction in seizure-like activity in mice at 10 mg/kg . The phenylpyrazole group likely enhances binding to GABAA receptors, a mechanism distinct from the thiazole-based target compound.
  • 8e: Targets Type II NADH dehydrogenase (a microbial enzyme), with 57% yield in synthesis.
  • Choline analog (P407): Reduces seizure severity in mice, highlighting the role of piperazine-ethanol scaffolds in CNS disorders. Structural similarity to LQFM032 but differing in substituent orientation may explain its unique anticonvulsant profile .

Structure-Activity Relationships (SAR)

  • Piperazine-Ethanol Core: Critical for solubility and receptor interaction. Modifications here (e.g., N-alkylation) alter pharmacokinetics .
  • Heterocyclic Substituents :
    • Thiazole vs. Pyrazole : Thiazole’s sulfur atom may enhance metabolic stability compared to pyrazole’s nitrogen-rich ring, which is prone to oxidative degradation .
    • Thiophene : Electron-rich structure could improve binding to aromatic-rich receptor pockets (e.g., serotonin receptors) .
  • Aromatic Groups : Fluorophenyl (in 8e) increases lipophilicity and enzyme inhibition, while phenylpyrazole (in LQFM032) favors CNS receptor modulation .

Biological Activity

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry, characterized by its unique structural features that combine piperazine and thiazole moieties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula for 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is C13H23N3OS, with a molecular weight of 269.41 g/mol. The compound features a hydroxyl group, which contributes to its reactivity and biological interactions.

The biological activity of 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is primarily attributed to its interaction with various receptors and enzymes:

Receptor Interaction:

  • The compound may act as an agonist or antagonist at specific receptors, notably muscarinic receptors, influencing cholinergic signaling pathways.

Enzyme Inhibition:

  • Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that derivatives of thiazole and piperazine possess antimicrobial properties. The specific compound's ability to inhibit bacterial growth has been evaluated against several strains, showing promising results.

Anticancer Activity

Research has explored the potential of piperazine derivatives in cancer treatment. The compound's structural similarity to known anticancer agents suggests it could exhibit cytotoxic effects on tumor cells. For instance, compounds with similar structures have shown efficacy in inhibiting tumor proliferation in xenograft models .

Data Table: Biological Activity Overview

Activity Type Description References
AntimicrobialInhibitory effects against various bacterial strains,
AnticancerPotential cytotoxic effects on tumor cells; further studies needed ,
Enzyme InhibitionPossible inhibition of metabolic enzymes; specific targets under investigation,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives similar to 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting potential for further development as an antimicrobial agent.
  • Anticancer Research : In a preclinical study, compounds related to this structure were tested for their effects on cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies.

Q & A

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsYieldReference
AlkylationK₂CO₃, ethanol, reflux (12 h)48%
DeprotectionTFA in dichloromethane90%
PurificationSilica gel column (EtOAc:petroleum ether)N/A

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for piperazine protons (δ 2.5–3.5 ppm), thiazole protons (δ 6.5–8.0 ppm), and ethanol -OH (δ 1.5–2.5 ppm) .
    • ²D NMR (COSY, HSQC) : Confirms connectivity between piperazine, thiazole, and ethanol moieties.
  • Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., calculated for C₁₄H₂₄N₃OS: 298.16 g/mol).
  • X-ray Crystallography : Resolves bond lengths and angles (if crystals are obtainable) .

Advanced: How does pH and temperature affect the compound’s stability, and what methods assess this?

Answer:

  • Stability Studies :
    • pH Variation : Test solubility and degradation in buffers (pH 1–13) using HPLC. Piperazine derivatives may hydrolyze under extreme pH .
    • Thermal Stress : Incubate at 40–60°C for 1–4 weeks; monitor via TLC or LC-MS for degradation products .
  • Key Findings :
    • Ethanol moieties enhance solubility but may reduce thermal stability.
    • Piperazine rings are susceptible to oxidation; antioxidants (e.g., BHT) can mitigate this .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:
Contradictions arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter receptor binding .
  • Cell Line Differences : Use isogenic cell lines to minimize genetic variability.
  • Methodological Adjustments :
    • Dose-Response Curves : Validate activity across multiple concentrations.
    • Positive/Negative Controls : Include reference compounds (e.g., known receptor agonists/antagonists) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

Advanced: How can computational modeling predict target interactions?

Answer:

  • Molecular Docking : Simulate binding to receptors (e.g., GPCRs, kinases) using software like AutoDock or Schrödinger.
    • Key Interactions : Hydrogen bonds with piperazine N-atoms, hydrophobic contacts with the thiazole ring .
  • Pharmacokinetic Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability .

Advanced: What impurities are common in synthesis, and how are they characterized?

Answer:

  • Common Impurities :
    • Unreacted intermediates (e.g., free piperazine).
    • Oxidation byproducts (e.g., N-oxides) .
  • Mitigation Strategies :
    • HPLC-PDA/MS : Identifies impurities via retention time and mass .
    • Recrystallization : Purify using ethanol/water mixtures .

Q. Table 2: Typical Impurities and Resolution Methods

Impurity TypeDetection MethodMitigation Strategy
Unreacted PiperazineTLC (Rf = 0.3)Column Chromatography
N-OxidesLC-MS (m/z +16)Antioxidant Addition

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